4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-fluorobenzoate is a complex organic compound that features a combination of aromatic and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-fluorobenzoate typically involves multiple steps:
Formation of 2,2-Diphenylacetamido: This step involves the reaction of diphenylacetic acid with ammonia or an amine to form 2,2-diphenylacetamide.
Acetylation: The 2,2-diphenylacetamide is then acetylated using acetic anhydride to form 2-(2,2-diphenylacetamido)acetamide.
Imine Formation: The acetylated product is reacted with formaldehyde and an amine to form the imine derivative.
Esterification: Finally, the imine derivative is esterified with 3-fluorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and imine groups.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as halogens or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-fluorobenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its amide and imine groups can form hydrogen bonds with proteins and nucleic acids, making it a candidate for drug design and development.
Medicine
In medicine, the compound’s potential as a therapeutic agent can be explored
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its aromatic and fluorinated groups can impart unique characteristics to polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide and imine groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate: This compound shares the ester functional group and is used in similar synthetic applications.
Ringer’s lactate solution: Although not structurally similar, it is used in medical applications and can be compared in terms of its functional use.
Uniqueness
4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-fluorobenzoate is unique due to its combination of aromatic, amide, and fluorinated groups This combination imparts specific chemical and physical properties that are not found in simpler compounds
Properties
Molecular Formula |
C30H24FN3O4 |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C30H24FN3O4/c31-25-13-7-12-24(18-25)30(37)38-26-16-14-21(15-17-26)19-33-34-27(35)20-32-29(36)28(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-19,28H,20H2,(H,32,36)(H,34,35)/b33-19+ |
InChI Key |
ASKSKYRTSQYXLY-HNSNBQBZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.